![molecular formula C16H24N2O2S B2741520 N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide CAS No. 954692-03-6](/img/structure/B2741520.png)
N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
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Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide, also known as MTSEA, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a member of the class of compounds known as thiol-reactive compounds and has been used in various biochemical and physiological studies.
Scientific Research Applications
Nucleophilic Behavior and Catalytic Transformations
Morpholinoenamines, which share structural similarity to "N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide," have been studied for their nucleophilic behavior and reactions with various agents like diethyl azodicarboxylate (DAD) and phenylisocyanate (PIC). These studies reveal insights into the reactivity of such compounds under different conditions, contributing to the field of synthetic organic chemistry (Ferri, Pitacco, & Valentin, 1978).
Synthesis of Cyclopenta[c]pyridine Derivatives
Research on the synthesis of cyclopenta[c]pyridine derivatives from ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate, a structurally similar compound, highlights the potential of morpholino compounds in generating novel heterocyclic systems. These systems have significant implications for medicinal chemistry and drug design (Dotsenko, Krivokolysko, & Litvinov, 2008).
Anti-anoxic Activity and Structure-Activity Relationships
Studies on compounds containing morpholino groups, including those structurally related to "N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide," have demonstrated anti-anoxic (AA) activity. These investigations into the structure-activity relationships provide valuable information for the development of cerebral protective agents (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Complex Formation and Catalysis
Research into the complex formation involving morpholine derivatives and their catalytic applications, such as in the cyclization processes, offers insights into the versatile roles these compounds can play in both synthetic chemistry and catalysis (Petrov, Popova, Krivchun, & Belyakov, 2020).
Solvent Effects on Reactions
The impact of solvent on the reaction outcomes of morpholine-containing compounds has been explored, demonstrating the significant role that reaction media play in directing the synthesis pathways and product distribution. This research contributes to the optimization of synthetic strategies for related compounds (SatoKikumasa, InoueSeiichi, OhashiMasao, & KuranamiShin-ichi, 1975).
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-16(13-3-1-2-4-13)17-11-15(14-5-10-21-12-14)18-6-8-20-9-7-18/h5,10,12-13,15H,1-4,6-9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQMYDPQHIUNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide |
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